molecular formula C9H7N B14026290 3-Deuterioquinoline

3-Deuterioquinoline

Cat. No.: B14026290
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deuterioquinoline is a deuterium-labeled analog of quinoline, where a hydrogen atom at the 3-position is replaced by deuterium. This isotopic substitution is strategically employed to study reaction mechanisms, metabolic pathways, and kinetic isotope effects. In a biotransformation study using Pseudomonas putida UV4, this compound (87% D) underwent enzymatic processing via toluene dioxygenase (TDO), yielding 4-deuterioquinolin-3-ol (23% D retention) alongside other metabolites . The partial retention of deuterium during aromatization of the intermediate cis-dihydrodiol (via the NIH shift mechanism) underscores its utility in tracking reaction pathways and isotope effects in heterocyclic systems.

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

3-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i3D

InChI Key

SMWDFEZZVXVKRB-WFVSFCRTSA-N

Isomeric SMILES

[2H]C1=CC2=CC=CC=C2N=C1

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes are available for the preparation of quinoline and its derivatives, including Quinoline-3-D. Some of the classical methods include:

Industrial Production Methods: Industrial production of quinoline and its derivatives often involves the Skraup synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the use of sulfuric acid as a catalyst .

Comparison with Similar Compounds

3-Methoxyquinoline

  • Structure: A quinoline derivative with a methoxy (-OCH₃) group at the 3-position.
  • Molecular Formula: C₁₀H₉NO; Molecular Weight: 159.19 g/mol .
  • Key Differences :
    • Electronic Effects : The methoxy group is electron-donating, altering electronic density and reactivity in electrophilic substitution reactions.
    • Applications : Used in synthesis of pharmaceuticals and agrochemicals due to its stability and directing effects in catalysis.
  • Contrast with 3-Deuterioquinoline: Unlike deuterium, the methoxy group significantly impacts electronic properties, making 3-methoxyquinoline more reactive in aromatic substitutions but less useful for mechanistic isotope studies .

3-Amino-4-Chloroquinolines

  • Structure: Features amino (-NH₂) and chloro (-Cl) groups at the 3- and 4-positions, respectively.
  • Synthesis: Prepared via nucleophilic substitution using K₂CO₃ and 4-chlorothiophenol in DMF .
  • Key Differences: Biological Activity: Amino and chloro substituents enhance interactions with biological targets, making these compounds relevant in antimicrobial and anticancer research. Reactivity: The amino group facilitates further functionalization (e.g., coupling reactions), unlike the inert deuterium in this compound.

Dihydroquinoline Derivatives

  • Structure: Partially saturated quinoline rings (e.g., 1,4-dihydroquinoline).
  • Examples: Norfloxacin Related Compound K: 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Molecular Weight: 305.30 g/mol) .
  • Key Differences: Redox Properties: The dihydro structure increases susceptibility to oxidation, critical in prodrug activation. Biological Applications: Dihydroquinolines are common in fluoroquinolone antibiotics.
  • Contrast with this compound: Saturation alters ring conjugation and redox behavior, whereas deuterium labeling preserves the aromatic system while enabling isotope tracing .

Quinoline-3-Carboxylic Acid Derivatives

  • Structure : Carboxylic acid (-COOH) group at the 3-position.
  • Examples: Antibacterial agents like (S)-5-Amino-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1-methyl-2-pyrrolidinyl)methoxy]-4-oxoquinoline-3-carboxylic acid hydrochloride .
  • Key Differences :
    • Pharmacological Relevance : The carboxylic acid group enhances binding to bacterial DNA gyrase.
    • Synthetic Flexibility : Acid functionality allows for salt formation and prodrug design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications
This compound -D at C3 130.16 (quinoline + D) Isotope effect studies, metabolic tracking
3-Methoxyquinoline -OCH₃ at C3 159.19 Electrophilic substitution, drug synthesis
3-Amino-4-Chloroquinoline -NH₂ at C3, -Cl at C4 194.63 Antimicrobial agents, coupling reactions
Dihydroquinoline (Norfloxacin analog) Saturated C1-C4 305.30 Antibiotics, redox-active prodrugs
Quinoline-3-carboxylic acid derivative -COOH at C3 ~350–400 (varies) DNA gyrase inhibition, antibacterial

Table 2: Isotope Effects in Biotransformation

Compound Biocatalyst Major Metabolite Deuterium Retention
This compound P. putida UV4 (TDO) 4-Deuterioquinolin-3-ol 23% D
Non-deuterated Quinoline Same biocatalyst Quinolin-3-ol N/A

Critical Analysis of Research Findings

  • Deuterium Isotope Effects: The partial retention of deuterium in this compound during enzymatic processing highlights its role in elucidating NIH shift mechanisms and transient intermediate formation .
  • Functional Group Influence : Substituents like -OCH₃, -NH₂, and -COOH drastically alter reactivity and applications compared to deuterium, which primarily serves as a mechanistic probe.
  • Synthetic Challenges: Deuterium labeling requires specialized techniques (e.g., isotopic exchange), whereas functionalized quinolines are synthesized via conventional organic reactions .

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